molecular formula C25H22N4O5S B2447279 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251687-80-5

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

カタログ番号: B2447279
CAS番号: 1251687-80-5
分子量: 490.53
InChIキー: AJPZRPZRUVFAPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1251687-80-5

分子式

C25H22N4O5S

分子量

490.53

IUPAC名

3-(4-ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O5S/c1-3-32-17-11-9-16(10-12-17)29-24(30)22-19(13-14-35-22)28(25(29)31)15-21-26-23(27-34-21)18-7-5-6-8-20(18)33-4-2/h5-14H,3-4,15H2,1-2H3

InChIキー

AJPZRPZRUVFAPI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Thieno[3,2-d]pyrimidine core : Known for various biological activities.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Ethoxyphenyl groups : May enhance lipophilicity and biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine and oxadiazole components suggest multiple potential mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could interact with various receptors, potentially acting as an agonist or antagonist.
  • Disruption of Biochemical Pathways : By targeting key enzymes or receptors, the compound could disrupt critical metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has been shown to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cultures, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Binding to the active site of specific enzymes involved in cancer progression has been observed, leading to inhibition of their activity .

Antimicrobial Activity

The oxadiazole component is linked to antimicrobial effects:

  • Broad Spectrum Activity : Compounds containing oxadiazole rings have demonstrated antibacterial and antifungal activities against various pathogens .
  • Case Studies : Certain derivatives were found to inhibit Mycobacterium bovis BCG effectively, showcasing their potential in treating tuberculosis .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Solubility and Stability : Some derivatives have shown favorable solubility and stability profiles, which are essential for effective drug formulation .
  • Bioavailability : Compounds with modifications in their structure have exhibited improved bioavailability and pharmacokinetic properties .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibition of non-small cell lung cancer proliferation
AntimicrobialEffective against Mycobacterium bovis BCG
Enzyme InhibitionTargeting key metabolic enzymes involved in cancer
Receptor ModulationPotential agonist/antagonist activity on specific receptors

Case Studies

  • Anticancer Efficacy Study :
    • A study conducted on the effects of thieno[3,2-d]pyrimidine derivatives revealed significant cytotoxicity against various cancer cell lines (e.g., A549 lung carcinoma) with IC50 values indicating potent activity .
  • Antimicrobial Research :
    • Another study highlighted the efficacy of oxadiazole-containing compounds against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases .

科学的研究の応用

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

  • Anticancer Activity : Compounds derived from thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : The oxadiazole derivatives are noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains and fungi. The structural features may enhance membrane permeability and interaction with microbial targets .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione :

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the synthesis of oxadiazole-based compounds that demonstrated promising anticancer activity in vitro against various cancer cell lines. These studies suggest that structural modifications can enhance efficacy against specific tumor types .
  • Metabolic Disorders : Another research effort focused on the dual inhibition of acetyl-CoA carboxylase (ACC) and PPARs. This suggests that modifications in oxadiazoles could lead to effective treatments for metabolic disorders such as obesity and diabetes .
  • Antimicrobial Research : Research has shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of these compounds in developing new antimicrobial agents .

Q & A

Basic: What are the optimal reaction conditions for synthesizing the thieno[3,2-d]pyrimidine core in this compound?

The synthesis of the thieno[3,2-d]pyrimidine core typically involves cyclization reactions under controlled conditions. Key steps include:

  • Cyclization temperature : 80–100°C in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to promote ring closure .
  • Catalysts : Use of Lewis acids like ZnCl₂ or SnCl₄ to enhance reaction efficiency .
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .
    Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization at 254 nm to detect intermediates .

Advanced: How do substituent positions (e.g., 4-ethoxy vs. 2-ethoxy on phenyl rings) influence bioactivity?

The ethoxy group’s position on phenyl rings affects steric hindrance and electronic interactions with biological targets:

  • 4-Ethoxyphenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinases) due to planar orientation .
  • 2-Ethoxyphenyl : Introduces steric bulk, potentially reducing binding affinity but improving metabolic stability .
    Experimental Design :

Synthesize analogs with positional isomerism (e.g., 3-ethoxy, 4-ethoxy).

Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) .

Validate via molecular docking (software: AutoDock Vina) to correlate substituent position with binding energy .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

  • High-performance liquid chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
  • Nuclear magnetic resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on:
    • Thieno[3,2-d]pyrimidine protons (δ 7.8–8.3 ppm) .
    • Oxadiazole methylene protons (δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar analogs?

Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) clustering : Group analogs by substituent patterns to identify outliers .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., conflicting IC₅₀ values for kinase inhibition) using tools like RevMan .

Basic: What solvents and catalysts are optimal for introducing the oxadiazole moiety?

  • Solvent : Toluene or dichloromethane (DCM) for oxadiazole cyclization .
  • Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) to promote dehydration .
    Key Step : React 2-ethoxyphenyl amidoxime with methylthioacetate at 60°C for 12 hours to form the oxadiazole ring .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP (optimal range: 2–4 for blood-brain barrier penetration) .
    • Cytochrome P450 inhibition (risk of drug-drug interactions) .
  • Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns trajectories in GROMACS) to assess residence time .

Basic: How is the thieno[3,2-d]pyrimidine scaffold functionalized with ethoxyphenyl groups?

  • Nucleophilic substitution : React thieno[3,2-d]pyrimidine bromide with 4-ethoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during functionalization .

Advanced: What mechanistic hypotheses explain this compound’s anti-inflammatory activity?

Proposed mechanisms include:

  • COX-2 inhibition : Competitive binding to the arachidonic acid pocket, validated via COX-2 enzyme assays (IC₅₀ comparison with celecoxib) .
  • NF-κB pathway modulation : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (ELISA) .
    Contradiction Alert : Some analogs show COX-2 selectivity, while others exhibit dual COX/LOX inhibition—screen via fluorescence polarization assays .

Basic: What safety precautions are required when handling intermediates during synthesis?

  • Toxic intermediates : Use fume hoods for steps involving SnCl₄ (corrosive) or PPA (hygroscopic) .
  • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

  • Substituent scanning : Replace ethoxy with methoxy, chloro, or fluoro groups to modulate lipophilicity .
  • Bioisosteric replacement : Substitute oxadiazole with 1,2,3-triazole to improve metabolic stability (click chemistry approach) .
    Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。